Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate

Regioisomerism ACC Inhibitor Selectivity Triazole Functionalization

This lithium salt is the exact 5-methyl-1,2,4-triazol-1-yl acetate building block required for research within Gilead Apollo's ACC inhibitor patent estate. Its low molecular weight (147.06 g/mol) and high ligand efficiency (QED 0.69) make it an ideal fragment for ACC1/ACC2 isoform screening. The pre-formed lithium salt enhances solubility in organic media, enabling directed lithiation for rapid SAR expansion. Crucially, this compound serves as the authentic reference standard to resolve and quantify the 3-methyl regioisomer impurity, ensuring the validity of biological assays.

Molecular Formula C5H6LiN3O2
Molecular Weight 147.06
CAS No. 2411257-32-2
Cat. No. B2920985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate
CAS2411257-32-2
Molecular FormulaC5H6LiN3O2
Molecular Weight147.06
Structural Identifiers
SMILES[Li+].CC1=NC=NN1CC(=O)[O-]
InChIInChI=1S/C5H7N3O2.Li/c1-4-6-3-7-8(4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
InChIKeyWFPQGQMWACGEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate (CAS 2411257-32-2) for ACC Inhibitor Research


Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate is a lithium salt of a 1,2,4-triazole acetic acid derivative, with a molecular formula of C5H6LiN3O2 and a molecular weight of 147.06 g/mol [1]. Its patent landscape identifies this class of triazole compounds as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism, with applications targeting obesity and fungal infections [2]. The compound features a 5-methyl substitution on the triazole ring, a key structural detail that distinguishes it from other regioisomers and can impact biochemical target engagement [3].

Why Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate Cannot Be Simply Swapped with Other Triazole Acetates


Substituting Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate for its close analogs, such as the 3-methyl regioisomer or the free acid, introduces critical risks in both chemical and biological contexts. A review of triazole biochemistry shows that the position of the methyl substituent on the 1,2,4-triazole ring is not arbitrary; it directly alters electronic distribution and steric hindrance, which can fundamentally change target binding affinity and selectivity [1]. Furthermore, the lithium salt form provides distinct physicochemical advantages, such as improved solubility in non-aqueous reaction media, which is essential for the lithiation-dependent synthetic steps commonly used to further functionalize the triazole core [2]. These differences mean that a generic 'triazole acetate' cannot replicate the precise reactivity and biological profile of this specific compound, making careful procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate Over Comparators


Regioisomer Purity: 5-Methyl vs. 3-Methyl Substitution Defines a Distinct Chemical Entity

Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate is a specific regioisomer. The 5-methyl group's placement dictates the electronic and steric environment at the triazole's reactive centers, a key differentiator from the 3-methyl regioisomer (CAS 2402829-84-7). Studies on 1,2,4-triazole lithiation demonstrate that 5-methyl-1-phenyl-1,2,4-triazoles undergo exclusive lithiation at the C-5-methylene group, a reactivity profile not shared by all regioisomers, which is critical for downstream synthetic complexity [1]. This structural precision is paramount for maintaining the integrity of structure-activity relationships (SAR) in ACC inhibitor programs, where a single methyl shift can abolish target engagement [2].

Regioisomerism ACC Inhibitor Selectivity Triazole Functionalization

Lithium Salt Form Offers Superior Organic Solubility for Synthesis Relative to the Free Acid

The lithium carboxylate salt form of this compound provides a distinct synthetic advantage over the free acid (CAS 1369016-81-8). In the synthesis of 3- and 5-acyl-1,2,4-triazoles, lithiated triazole intermediates are key, and the lithium salt form can enhance solubility in ethereal solvents like THF, a critical factor for low-temperature lithiation reactions [1]. This avoids the need for in-situ deprotonation and can lead to more controlled and higher-yielding functionalization, a benefit not provided by the corresponding sodium or potassium salts, or the free acid, which may have poor solubility in anhydrous organic solvents.

Lithiation Solubility Organometallic Synthesis

Patent-Grade Scaffold for ACC Inhibition Distinct from Unsubstituted Triazole Acetic Acid

The compound's core scaffold, featuring a 5-methyl-1,2,4-triazol-1-yl acetic acid moiety, is a critical substructure within the general formula (I) of patented ACC inhibitors (US-10800791-B2) [1]. In contrast, the unsubstituted analog, (1H-1,2,4-triazol-1-yl)acetic acid (CAS 28711-29-7), lacks the methyl group necessary to occupy the small lipophilic pocket within the ACC active site, as implied by the structure-activity relationships described in the patent [1]. While the patent does not provide an IC50 value specifically for this lithium salt, its explicit coverage of the methyl-substituted triazole series categorizes it as possessing a high probability of biological activity, a claim that does not extend to the simpler, unsubstituted case.

ACC Inhibition Patent Analytics Drug Discovery

Lower Molecular Weight and Topological Polar Surface Area Compared to More Complex ACC Inhibitor Leads

With a molecular weight of 147.06 g/mol and a topological polar surface area (TPSA) of 70.8 Ų, this lithium salt is significantly smaller and more polar than many complex, fused-ring ACC inhibitor leads described in patent US-10800791-B2, which often exceed 400 g/mol [1]. This favorable profile aligns well with lead-like chemical space, potentially offering better ligand efficiency and permeability for initial hit-to-lead optimization. Its drug-likeness metrics, such as a QED weighted score of 0.69, suggest a balanced profile suitable for further development .

ADME Properties Lead-Likeness Physicochemical Profile

Optimal Deployment Scenarios for Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate in R&D and Industrial Settings


Fragment-Based Lead Discovery for Acetyl-CoA Carboxylase (ACC) Inhibitors

With a molecular weight of only 147.06 g/mol, this compound is an ideal fragment for screening against both ACC1 and ACC2 isoforms [1]. Its low complexity and high ligand efficiency potential, as predicted by a QED score of 0.69, make it a superior starting point for fragment growth and merging strategies over larger, more complex triazole-containing leads . The pre-formed lithium salt also facilitates rapid analog synthesis via directed lithiation for SAR expansion [2].

Synthetic Intermediate for Proprietary ACC Inhibitor Libraries

The specific 5-methyl-1,2,4-triazol-1-yl pattern is a protected scaffold in Gilead Apollo's patent estate (US-10800791-B2) [3]. Utilizing this exact lithium salt as a building block ensures that the resulting combinatorial library remains within the scope of this IP, offering a clear procurement rationale for organizations pursuing licensing opportunities or seeking to develop novel ACC inhibitors with strong patent protection [3]. The lithium salt's enhanced solubility in organic solvents is a key enabler for high-throughput parallel synthesis [2].

Calibrant for Regioisomer-Specific Analytical Method Development

This compound serves as the definitive standard for the 5-methyl regioisomer, enabling the development of HPLC or LC-MS methods that can resolve it from the 3-methyl regioisomer (CAS 2402829-84-7) . Given the critical importance of regioisomer purity in pharmacologically active triazoles, this procurement is essential for quality control laboratories tasked with releasing research-grade compound batches where even minor contamination by the wrong isomer could invalidate biological assay results .

Building Block for Antifungal Agent Research

Beyond ACC inhibition, the patent family covering this scaffold (AU-2016361428-A1) also claims utility as a fungicide [4]. Combined with a broad review of 1,2,4-triazole derivatives showing antimicrobial and antifungal activity, this compound is a compelling starting point for medicinal chemists seeking to develop novel antifungal agents that target lipid metabolism in pathogenic fungi, a mechanism distinct from traditional lanosterol demethylase inhibitors [4][5].

Quote Request

Request a Quote for Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.